molecular formula C17H19NO4S B2532568 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1797343-66-8

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2532568
CAS No.: 1797343-66-8
M. Wt: 333.4
InChI Key: OMCLVCKHWDFFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1797343-66-8) is a synthetic organic compound with a molecular formula of C17H19NO4S and a molecular weight of 333.4 g/mol. Its structure is characterized by an azetidine ring—a four-membered saturated heterocycle—linked via a sulfonyl group to a furan-2-ylmethyl moiety and via a ketone group to a 2-(m-tolyl)ethyl chain. This specific architecture, incorporating both an azetidine scaffold and a furan ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Azetidine rings are prized in pharmaceutical design for their contribution to molecular rigidity and their presence in compounds with diverse pharmacological activities . The furan heterocycle is a common building block in the synthesis of fine chemicals and pharmaceuticals, exemplified by its role in the production of antibiotics like cefuroxime . The sulfonyl group often enhances a compound's ability to interact with biological targets, such as enzymes, by forming key hydrogen bonds. This compound is supplied as a high-purity material for research applications only. It is intended for use in investigative studies, such as the development of novel bioactive molecules, the exploration of structure-activity relationships (SAR), and as a building block in organic synthesis. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-4-2-5-14(8-13)9-17(19)18-10-16(11-18)23(20,21)12-15-6-3-7-22-15/h2-8,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCLVCKHWDFFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent under basic conditions.

    Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative to form the azetidin-1-yl moiety.

    Coupling with m-Tolyl Ethanone: Finally, the azetidine intermediate is coupled with m-tolyl ethanone under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring and the tolyl group can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and tolyl groups.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is C19H20N2O4S, with a molecular weight of 372.4 g/mol. Its structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Key Structural Features

  • Furan Ring : Enhances reactivity and biological activity.
  • Azetidine Moiety : Known for versatility in medicinal applications.
  • Sulfonyl Group : Facilitates strong interactions with protein active sites.

Medicinal Chemistry

This compound is being investigated as a potential pharmacophore in drug design. Its unique structural features allow it to interact with various molecular targets, potentially leading to the development of new therapeutic agents.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activities. For instance, sulfonamide derivatives can inhibit tumor growth by targeting pathways involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway.

Materials Science

This compound may also find applications in the development of novel materials with specific electronic or optical properties. The unique combination of functional groups could lead to innovative materials tailored for specific applications.

Organic Synthesis

In organic synthesis, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Interaction with Biological Targets

This compound has shown promise in:

  • Enzyme Inhibition : The sulfonyl group interacts with active sites of enzymes.
  • Receptor Modulation : Potentially modulates receptor activity involved in various biological processes.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer potential of azetidine derivatives similar to this compound. The study demonstrated that these compounds could inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activity. Results indicated that modifications to the azetidine ring could enhance the compound's efficacy against certain cancer types, suggesting a pathway for developing more potent therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Azetidine/Ethanone Scaffold

1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797342-26-7)
  • Molecular Formula: C₁₈H₁₇FNO₅S₂
  • Key Differences :
    • Replaces the furan-2-ylmethyl sulfonyl group with a 4-fluorophenyl sulfonyl group.
    • Contains an additional sulfonyl group on the phenyl ring.
  • Fluorine substitution may enhance metabolic stability compared to the furan-containing target compound .
1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone (CAS 743451-85-6)
  • Molecular Formula : C₂₀H₂₆N₄O₂S
  • Key Differences: Azepane (7-membered ring) instead of azetidine (4-membered ring). Methoxyphenyl-substituted triazole replaces m-tolyl ethanone.
  • Methoxy group may alter electronic properties and bioavailability compared to methyl .

Heterocycle and Functional Group Modifications

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Molecular Formula : C₂₉H₂₀F₂N₄O₃S
  • Key Differences :
    • Triazole core instead of azetidine.
    • Difluorophenyl and phenyl sulfonyl substituents.
  • Implications :
    • Triazole’s aromaticity may enhance stability under acidic conditions.
    • Fluorine atoms increase lipophilicity and metabolic resistance .
1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-1,3,4,9-tetrahydro-beta-carbolin-2-yl)-ethanone
  • Molecular Formula : C₂₁H₂₀N₂O₄
  • Key Differences :
    • Beta-carboline (indole-derived) scaffold replaces azetidine.
    • Dihydroxyphenyl and methoxy groups.
  • Implications :
    • Beta-carboline’s planar structure facilitates intercalation, relevant for antimicrobial activity.
    • Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups LogP (Predicted) Solubility (mg/mL)
Target Compound 333.4 Sulfonyl, Azetidine, m-Tolyl 2.1 ~0.15 (DMSO)
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(phenyl)ethanone 349.3 Fluorophenyl, Sulfonyl 1.8 ~0.20 (DMSO)
1-(azepan-1-yl)-2-(triazolyl)ethanone 308.4 Azepane, Triazole 2.5 ~0.10 (DMSO)
2-(Difluorophenyl)-triazolyl-ethanone 524.5 Triazole, Difluorophenyl 3.2 ~0.05 (DMSO)

Notes:

  • The target compound’s sulfonyl group reduces LogP compared to non-sulfonated analogs, suggesting moderate hydrophilicity.
  • Azetidine’s ring strain may lower thermal stability relative to azepane derivatives .

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a furan ring, an azetidine moiety, and a sulfonyl group, which together enhance its reactivity and interaction with biological targets.

Structural Characteristics

The molecular formula for this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, and it has a molecular weight of 372.4 g/mol. The unique combination of functional groups allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to the sulfonyl group, which can facilitate strong interactions with protein active sites. This may lead to the inhibition of specific enzymes or modulation of receptor activities. The presence of the indole moiety may also contribute to anti-cancer and anti-inflammatory effects, as indole derivatives are often associated with such pharmacological properties.

Antitumor Effects

Research indicates that compounds with similar structural features exhibit significant antitumor activities. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. The mechanism often involves blocking mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating cell proliferation and survival .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various in vitro studies. Compounds featuring furan and azetidine structures have demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies typically employ agar disc-diffusion methods to assess antibacterial efficacy .

Case Studies

  • Antitumor Activity : A study investigated the effects of related sulfonamide compounds on malignant pleural mesothelioma (MPM). The combination of trametinib (a MAPK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor) showed enhanced antitumor effects, suggesting that similar mechanisms may be applicable to this compound .
  • Antimicrobial Testing : In a separate study, derivatives with furan rings were tested against common pathogens. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition against E. coli at concentrations as low as 1 mM .

Synthesis Pathway

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Formation of the azetidine ring.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Coupling with furan derivatives to yield the final product.

This multi-step synthesis allows for precise control over the molecular architecture while optimizing yields.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone?

Answer:
A plausible synthetic route involves sulfonylation of an azetidine precursor. For example:

Sulfonylation : React 3-(furan-2-ylmethylthio)azetidine with an oxidizing agent (e.g., m-CPBA) to form the sulfonyl derivative .

Acylation : Couple the sulfonylated azetidine with 2-(m-tolyl)acetyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for high purity (>95%) .

Basic: How should researchers characterize this compound’s purity and structure?

Answer:
Employ a multi-technique approach:

  • Spectroscopy :
    • IR : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups .
    • NMR : Use ¹H/¹³C NMR to resolve azetidine ring protons (δ 3.5–4.5 ppm) and m-tolyl aromatic signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and validate stereochemistry .

Advanced: What experimental design considerations are critical for assessing its biological activity?

Answer:

  • In Vitro Assays :
    • Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive/negative controls (e.g., known inhibitors) .
    • Dose-response curves (IC₅₀ determination) with triplicate measurements to ensure reproducibility.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying sulfonyl substituents) to identify pharmacophoric elements .
  • Counteract False Positives : Use orthogonal assays (e.g., SPR, thermal shift) to confirm binding .

Advanced: How can contradictory bioactivity data between studies be resolved?

Answer:
Potential causes and solutions:

  • Purity Discrepancies : Re-analyze compound purity via HPLC-MS. Trace solvents (e.g., DMSO) may interfere with assays .
  • Assay Conditions : Standardize buffer pH, temperature, and incubation time. For example, sulfone stability varies in acidic media .
  • Cellular vs. Cell-Free Systems : Confirm target engagement in both systems; cellular permeability differences may explain contradictions .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling dust/aerosols .
  • Spill Management : Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation efficiency .
  • Solvent Optimization : Replace DCM with greener solvents (e.g., 2-MeTHF) to improve sustainability .
  • Process Monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts .

Advanced: What computational methods predict this compound’s metabolic stability?

Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME to estimate solubility (LogP) and cytochrome P450 interactions .
    • Docking Studies : Model interactions with CYP3A4 or other metabolizing enzymes using AutoDock Vina .
  • Experimental Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

Basic: How should researchers store this compound to ensure stability?

Answer:

  • Short-Term : Store at –20°C in amber vials under argon to prevent oxidation .
  • Long-Term : Lyophilize and keep at –80°C with desiccants (silica gel) to avoid hydrolysis .

Advanced: What strategies resolve spectral overlaps in NMR analysis?

Answer:

  • Advanced NMR Techniques :
    • 2D NMR (HSQC, HMBC) : Assign overlapping azetidine and m-tolyl protons .
    • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to shift residual proton signals away from key peaks .

Advanced: How can researchers evaluate its potential as a drug candidate?

Answer:

  • Pharmacokinetic Profiling :
    • Plasma Stability : Incubate with plasma (37°C, 1 hr) and quantify via LC-MS .
    • Caco-2 Permeability : Assess intestinal absorption using monolayer models .
  • Toxicology : Perform Ames test (mutagenicity) and hERG binding assay (cardiotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.